molecular formula C20H18N2OS B2863880 N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313366-01-7

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2863880
CAS No.: 313366-01-7
M. Wt: 334.44
InChI Key: HBAOZFMNBADBOS-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers and other diseases. The unique structure of this compound, which includes a tetrahydrobenzo[d]thiazole moiety and a biphenyl carboxamide group, contributes to its biological activity and makes it a valuable target for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 2-bromodimedone with cyanothioacetamide to form the tetrahydrobenzo[d]thiazole derivative . This intermediate is then reacted with various reagents to produce the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. industrial production often requires optimization of reaction parameters to improve yield and reduce costs. This may include the use of more efficient catalysts, alternative solvents, and advanced purification techniques to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products formed from the reactions of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions can yield amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, further diversifying its chemical properties .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide include other tetrahydrobenzo[d]thiazole derivatives and biphenyl carboxamides . These compounds often share similar structural features and biological activities, making them valuable for comparative studies.

Uniqueness: What sets N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide apart from similar compounds is its dual kinase inhibitory activity. This compound has been shown to inhibit both CK2 and GSK3β with high potency, making it a promising candidate for the development of new anticancer therapies . Additionally, its unique structure allows for further modifications to enhance its biological activity and selectivity .

Properties

IUPAC Name

4-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c23-19(22-20-21-17-8-4-5-9-18(17)24-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAOZFMNBADBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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